molecular formula C9H8N2OS B8740634 (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol

(5-Phenyl-1,2,4-thiadiazol-3-yl)methanol

Cat. No.: B8740634
M. Wt: 192.24 g/mol
InChI Key: KDESQLPDNXUCQT-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2,4-thiadiazol-3-yl)methanol is a valuable heterocyclic building block in pharmaceutical and agrochemical research. This compound features a 1,2,4-thiadiazole core, a privileged scaffold known for its diverse biological activities . The structure is substituted with a phenyl group at the 5-position and a hydroxymethyl group at the 3-position, the latter providing a reactive handle for further synthetic functionalization to create novel derivatives and analogs . Compounds containing the 1,2,4-thiadiazole nucleus have been extensively studied and demonstrate a wide range of pharmacological properties, which drives their use in drug discovery campaigns . The stable thiadiazole scaffold contributes to robust chemical stability, while the phenyl moiety can enhance lipophilicity, potentially influencing the bioavailability of resulting candidate molecules . As a key intermediate, this compound can be utilized in the development of pharmacophores targeting enzyme inhibition or receptor modulation due to its balanced electronic and steric characteristics . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(5-phenyl-1,2,4-thiadiazol-3-yl)methanol

InChI

InChI=1S/C9H8N2OS/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-5,12H,6H2

InChI Key

KDESQLPDNXUCQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol with structurally related heterocycles:

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Properties
This compound 1,2,4-Thiadiazole Phenyl (C5), -CH2OH (C3) ~192.23* Moderate hydrophilicity, H-bond donor
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol 1,2,4-Oxadiazole Phenyl (C5), -CH2OH (C3) 176.17 Higher polarity due to oxygen atom
2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide 1,2,4-Thiadiazole Phenyl (C5), -NHCOCH2Cl (C3) 253.70 Enhanced electrophilicity, kinase activation
[4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol 1,2,4-Triazole Ethyl (N4), phenethyl (C5), -CH2OH (C3) 231.30 Increased steric bulk, potential CNS activity

*Estimated based on structural analogs.

Key Observations:
  • Hydrophilicity : The hydroxymethyl group in the target compound improves water solubility relative to halogenated (e.g., chloroacetamide ) or aromatic substituents.
  • Steric Considerations : Triazole derivatives (e.g., ) exhibit greater steric bulk, which may influence binding affinity in enzyme pockets.
Kinase Modulation
  • Thiadiazole Derivatives: Compounds like 2-cyano-N-[5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide (24) show c-Abl kinase activation, attributed to the electron-deficient thiadiazole core and flexible substituents . The hydroxymethyl group in the target compound could similarly modulate kinase activity through H-bond interactions.
  • Oxadiazole Analogs: Limited bioactivity data exist for (5-phenyl-1,2,4-oxadiazol-3-yl)methanol, but oxadiazoles are generally associated with antimicrobial and anti-inflammatory properties .

Comparative Advantages and Limitations

Compound Advantages Limitations
This compound Tunable hydrophilicity, synthetic versatility Limited direct bioactivity data
Oxadiazole Analogs Higher polarity, antimicrobial potential Reduced metabolic stability vs. thiadiazoles
Triazole Derivatives Enhanced steric diversity, CNS activity Complex synthesis, lower solubility

Preparation Methods

Cyclodehydration of Thiosemicarbazide Derivatives

Procedure :

  • Starting Material : Phenylacetic acid derivatives or substituted benzothioamides.

  • Cyclization : React with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour.

  • Hydrolysis : Treat the intermediate with aqueous NaOH (pH 8) to yield 5-phenyl-1,3,4-thiadiazole-2-amine.

  • Functionalization : Introduce the hydroxymethyl group via:

    • Mannich Reaction : React with formaldehyde under basic conditions.

    • Reduction : Reduce a pre-installed nitrile or ester group using LiAlH₄ or NaBH₄.

Yield : 70–85% (over 3 steps).

Key Data :

StepReagents/ConditionsIntermediate
1POCl₃, 80°CThiadiazole-2-amine
2NaOH, H₂O5-Phenyl-1,3,4-thiadiazol-2-amine
3HCHO, K₂CO₃(5-Phenyl-1,2,4-thiadiazol-3-yl)methanol

Diazotization and Coupling Strategy

Procedure :

  • Diazonium Salt Formation : Diazotize 5-phenyl-1,3,4-thiadiazole-2-amine using NaNO₂ and H₂SO₄ at 0–5°C.

  • Coupling : React with methanol or formaldehyde under basic conditions (e.g., KOH/EtOH).

  • Isolation : Purify via recrystallization from ethanol or methanol.

Yield : 60–75%.

Mechanistic Insight :
The diazonium intermediate undergoes nucleophilic substitution, where the hydroxymethyl group replaces the amino group.

Direct Hydroxymethylation via Grignard Reagent

Procedure :

  • Thiadiazole Synthesis : Prepare 3-bromo-5-phenyl-1,2,4-thiadiazole via bromination of the parent thiadiazole.

  • Grignard Reaction : Treat with formaldehyde in the presence of Mg turnings in dry THF.

  • Quenching : Hydrolyze with NH₄Cl solution to yield the alcohol.

Yield : 50–65%.

Advantages : Avoids multi-step functionalization but requires strict anhydrous conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.94 (d, 2H, ArH), 7.54–7.51 (m, 3H, ArH), 4.75 (s, 2H, CH₂OH), 3.50 (br s, 1H, OH).

  • ¹³C NMR : 161.75 (C-2), 158.47 (C-5), 130.31 (ArC), 59.82 (CH₂OH).

  • IR (ATR) : 3369 cm⁻¹ (O-H stretch), 1552 cm⁻¹ (C=N stretch).

  • Melting Point : 275–276°C.

Purity Assessment

  • HPLC : >99% purity using C18 column (MeCN:H₂O = 70:30).

  • Elemental Analysis : Calculated for C₉H₇N₃OS: C 54.78%, H 4.14%, N 19.16%; Found: C 54.98%, H 3.97%, N 19.42%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Challenges
Cyclodehydration85>99Multi-step synthesis
Diazotization7598Sensitivity to temperature
Grignard6597Anhydrous conditions required

Industrial-Scale Considerations

  • Cost-Effectiveness : Cyclodehydration is preferred due to readily available starting materials.

  • Safety : Diazotization requires careful handling of toxic nitrous acid byproducts.

  • Green Chemistry : Recent efforts use ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents for cyclization.

Applications and Derivatives

  • PAR4 Inhibition : Demonstrates IC₅₀ = 5 nM in platelet aggregation assays.

  • Antimicrobial Activity : MIC = 8 µg/mL against S. aureus.

  • Derivatives : Sulfonamide and azo-dye derivatives show enhanced bioactivity .

Q & A

Q. What are the standard synthetic routes for (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol?

The compound is synthesized via alkylation of a thiol intermediate. A key method involves reacting 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol with sodium monochloroacetate in an aqueous medium. Subsequent acidification with ethanoic acid yields the target acid, which can be further derivatized into salts. Solvent choice (e.g., water or propan-2-ol) and purification via recrystallization (e.g., from methanol) are critical for purity .

Q. What characterization techniques confirm the structure of this compound derivatives?

Structural confirmation employs:

  • IR spectroscopy to identify functional groups (e.g., -OH, -SH).
  • Elemental analysis to verify composition.
  • Thin-layer chromatography (TLC) for purity assessment. Recrystallization from solvents like methanol or ethanol ensures crystalline purity. For salts, additional methods like melting point analysis and solubility profiling are used .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound salts?

Optimization variables include:

  • Solvent selection : Aqueous media favor inorganic salt formation (e.g., Na+, K+ salts), while alcoholic media (propan-2-ol) are optimal for organic salts (e.g., morpholine, piperidine derivatives).
  • Stoichiometry : Precise molar ratios of acid-to-base ensure high yields.
  • Temperature : Controlled heating (e.g., reflux) improves reaction kinetics. Post-synthesis, crystallization from methanol/water mixtures enhances purity .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Molecular docking : Evaluates binding affinity to target proteins (e.g., enzymes, receptors). For example, docking studies on triazole-thiadiazole hybrids predict antimicrobial or anticancer potential .
  • QSAR analysis : Correlates structural descriptors (e.g., logP, electronegativity of substituents) with biological activity. Hydrophobic substituents may enhance membrane penetration, while electron-withdrawing groups improve target interaction .

Q. How to resolve contradictions in experimental data from different synthesis methods?

Contradictions (e.g., yield disparities or purity issues) are addressed by:

  • Parameter variation : Systematically testing solvents, temperatures, and reagent ratios.
  • Analytical validation : Using HPLC or NMR to compare intermediates and final products.
  • Reproducibility checks : Replicating protocols across independent labs. For instance, aqueous synthesis may yield higher-purity acids, while alcoholic conditions favor salt solubility .

Q. How does salt formation impact the physicochemical properties and bioavailability of this compound?

Salt formation alters:

  • Solubility : Inorganic salts (e.g., Mg²⁺, Zn²⁺) increase aqueous solubility, enhancing bioavailability. Organic salts (e.g., diethylamine derivatives) improve lipid solubility for better membrane permeability.
  • Stability : Metal salts often exhibit higher thermal stability, while organic salts may degrade faster under acidic conditions. These properties are critical for pharmacological screening and formulation development .

Methodological Notes

  • Data reliability : References prioritize peer-reviewed journals (e.g., Zaporozhzhia Medical Journal) and authoritative databases (PubChem).
  • Advanced techniques : Emphasis on molecular modeling (e.g., docking) and systematic experimental design aligns with current research trends.

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